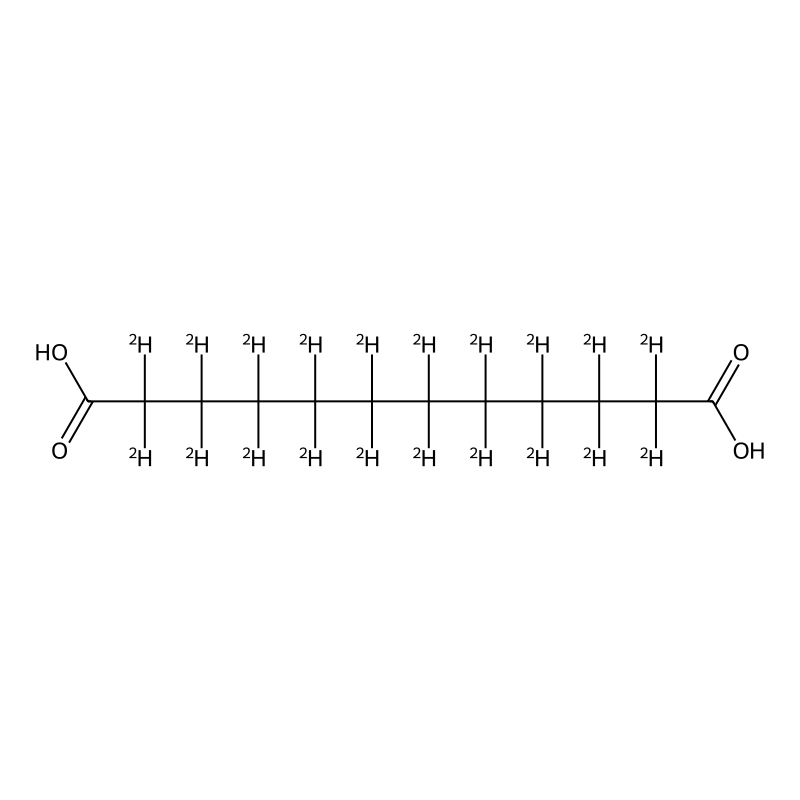1,12-Dodecanedioic-d20 Acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotope-Labeled Internal Standard for Mass Spectrometry
,12-Dodecanedioic-d20 acid (DDA-d20) is a valuable tool in scientific research due to its application as an isotope-labeled internal standard for mass spectrometry (MS). MS is an analytical technique that measures the mass-to-charge ratio of molecules, and internal standards are compounds added to samples to aid in data analysis and quantification.
DDA-d20 possesses several key features that make it suitable as an internal standard:
- Structural Similarity: DDA-d20 shares a similar chemical structure to the target analytes being measured, ensuring it experiences similar ionization and fragmentation patterns in the MS. [, ]
- Isotopic Enrichment: The "d20" in the name indicates that all 20 carbon atoms in the molecule are replaced with the heavier isotope deuterium (D). This isotopic enrichment results in a distinct mass shift compared to the unlabeled DDA, allowing for easy differentiation between the internal standard and the analyte in the MS spectrum. [, ]
- Minimal Chemical Interference: DDA-d20 is chosen because it ideally does not interfere with the analytes of interest in the sample matrix, ensuring accurate quantification. []
By comparing the intensity of the signal from the analyte to the signal from the DDA-d20 internal standard, researchers can obtain quantitative information about the concentration of the analyte in the sample. This approach helps to compensate for variations in sample preparation, instrument sensitivity, and ionization efficiency, leading to more reliable and reproducible data. [, ]
Applications in Various Research Fields
DDA-d20 finds application in diverse scientific research fields due to its ability to act as an internal standard for various types of analytes:
- Biomedical Research: DDA-d20 can be used to quantify metabolites, biomarkers, and other small molecules in biological samples such as blood, tissue, and cell cultures. [, ]
- Environmental Science: DDA-d20 can aid in the analysis of environmental contaminants, such as pesticides, pharmaceuticals, and personal care products, in water, soil, and air samples. [, ]
- Material Science: DDA-d20 can be utilized to study the composition and degradation of polymers and other materials. [, ]
1,12-Dodecanedioic-d20 acid is a deuterated form of dodecanedioic acid, a straight-chain dicarboxylic acid with the chemical formula C12H22O4. The "d20" designation indicates that the compound contains deuterium, a stable isotope of hydrogen, replacing some of the hydrogen atoms in the molecule. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy. The compound appears as a white solid and has a melting point of approximately 126-128 °C .
1,12-Dodecanedioic-d20 acid participates in typical reactions characteristic of dicarboxylic acids. These include:
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide.
- Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents.
- Condensation: Can react with amines to form amides.
The presence of deuterium allows for tracing and studying reaction mechanisms through isotopic labeling .
1,12-Dodecanedioic-d20 acid can be synthesized through several methods:
- Deuteration of Dodecanedioic Acid: Using deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
- Chemical Synthesis: Starting from longer-chain fatty acids through oxidation and subsequent reactions to yield the dicarboxylic acid.
- Microbial Fermentation: Utilizing genetically modified organisms to produce deuterated fatty acids as metabolic byproducts.
These methods ensure the retention of the compound's structural integrity while incorporating deuterium .
1,12-Dodecanedioic-d20 acid finds applications primarily in research and development:
- Nuclear Magnetic Resonance Spectroscopy: Used as an internal standard or tracer in metabolic studies.
- Pharmaceutical Research: Acts as a tool for developing new drugs and therapies targeting metabolic pathways .
- Chemical Synthesis: Serves as a precursor for synthesizing other chemical compounds.
The unique isotopic labeling enhances the precision of analytical techniques used in these applications .
Interaction studies involving 1,12-Dodecanedioic-d20 acid focus on its behavior in biological systems and its interactions with various biomolecules. The incorporation of deuterium allows researchers to trace interactions without altering the fundamental properties of the compounds involved. These studies are crucial for understanding metabolic pathways and drug interactions at a molecular level .
1,12-Dodecanedioic-d20 acid shares similarities with other dicarboxylic acids and fatty acids. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Dodecanedioic Acid | C12H22O4 | Non-deuterated version used widely in industry |
| Sebacic Acid | C10H18O4 | Shorter chain length; used in nylon production |
| Undecanedioic Acid | C11H20O4 | One less carbon than dodecanedioic acid |
| Hexadecanedioic Acid | C16H30O4 | Longer chain; used in lubricants and surfactants |
The uniqueness of 1,12-Dodecanedioic-d20 acid lies in its isotopic labeling which provides enhanced analytical capabilities compared to its non-deuterated counterparts. It serves specialized roles in research settings where tracking molecular interactions is essential .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








